4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol
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Overview
Description
4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol is a complex organic compound that features a morpholine ring, a nitro group, and a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol typically involves multiple steps, starting from readily available precursorsThe final step often includes the coupling of the nitrobenzoxadiazole with a phenol derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoxadiazole moiety can act as a fluorescent probe, allowing for the visualization of biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine
- 2-(Morpholin-4-yl)quinoline-3-carbaldehyde
- Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine .
Uniqueness
What sets 4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol apart is its unique combination of a morpholine ring, a nitro group, and a benzoxadiazole moiety.
Properties
Molecular Formula |
C16H15N5O5 |
---|---|
Molecular Weight |
357.32g/mol |
IUPAC Name |
4-[(7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol |
InChI |
InChI=1S/C16H15N5O5/c22-11-3-1-10(2-4-11)17-12-9-13(20-5-7-25-8-6-20)14-15(19-26-18-14)16(12)21(23)24/h1-4,9,17,22H,5-8H2 |
InChI Key |
TWHAHHZBAQHETH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=C(C=C4)O |
Canonical SMILES |
C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=C(C=C4)O |
Origin of Product |
United States |
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